N-(2-Isopropyl-6-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-nitro-6-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-5-4-6-10(13(15)16)11(9)12-8(3)14/h4-7H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGOGZNSJLPTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662939 | |
| Record name | N-[2-Nitro-6-(propan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159020-78-7 | |
| Record name | N-[2-(1-Methylethyl)-6-nitrophenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159020-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Nitro-6-(propan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of N 2 Isopropyl 6 Nitrophenyl Acetamide
Strategies for the Preparative Synthesis of N-(2-Isopropyl-6-nitrophenyl)acetamide
The construction of the target molecule necessitates a well-defined synthetic plan, typically commencing with readily available starting materials. The key challenge lies in the precise installation of the isopropyl and nitro groups at the 2 and 6 positions of the aniline (B41778) ring, respectively, followed by the formation of the acetamide (B32628) functionality.
Multi-Step Synthetic Sequences from Readily Available Precursors
A plausible and commonly employed strategy for the synthesis of this compound involves a multi-step sequence starting from simpler aromatic precursors. One logical approach begins with the synthesis of the key intermediate, 2-isopropyl-6-nitroaniline (B3057372).
A potential synthetic pathway to obtain 2-isopropyl-6-nitroaniline could start from o-toluidine (B26562). This process involves the protection of the amino group via acetylation, followed by a regioselective nitration, and subsequent hydrolysis of the protecting group. guidechem.comresearchgate.net An alternative, though potentially less direct for this specific isomer, involves starting with cumene (B47948) (isopropylbenzene), subjecting it to nitration with mixed acids, followed by catalytic hydrogenation. patsnap.com However, this may favor the formation of the para-isomer.
A more direct route to a closely related precursor, 2-methyl-6-isopropylaniline, has been developed using o-toluidine and propylene (B89431) with an aluminum trichloride (B1173362) catalyst. google.com This intermediate could then undergo regioselective nitration to yield 2-isopropyl-6-nitroaniline. The synthesis of 2-methyl-6-nitroaniline (B18888) has been achieved with a yield of 59.4% and a purity of up to 99.68% by separating the acetylation and nitration steps to better control the reaction temperature. researchgate.netenergetic-materials.org.cn
Once 2-isopropyl-6-nitroaniline is synthesized, the final step is the acylation of the amino group to form the desired this compound.
Regioselective Functionalization Approaches
The precise positioning of the functional groups on the aromatic ring is critical and is achieved through regioselective reactions. In the synthesis of the 2-isopropyl-6-nitroaniline precursor from o-toluidine, the initial acetylation to form 2-methylacetanilide is a key step. The acetamido group is an ortho-, para-director and is activating. This directs the incoming nitro group to the positions ortho and para to it. The steric hindrance from the methyl group at position 2 and the acetamido group favors nitration at the position 6 (ortho to the acetamido group) and position 4 (para to the acetamido group). The subsequent separation of the 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline (B30703) isomers is a crucial purification step. guidechem.comresearchgate.net
Another example of regioselective functionalization is the synthesis of 2-methyl-6-isopropylaniline from o-toluidine and propylene, which demonstrates a regioselective alkylation ortho to the amino group. google.com The choice of catalyst and reaction conditions plays a pivotal role in controlling the regioselectivity of these functionalization reactions. For instance, regioselective nitration of N-alkyl anilines has been reported using tert-butyl nitrite (B80452) under mild conditions. patsnap.com
Acylation Reactions of Substituted Anilines for Acetamide Formation
The final step in the synthesis is the formation of the acetamide, which is typically achieved through the acylation of the precursor, 2-isopropyl-6-nitroaniline. A common and effective method for this transformation is the use of acetic anhydride (B1165640). orientjchem.orgrsc.org The reaction can often proceed without a catalyst, especially with reactive anilines.
For less reactive or sterically hindered anilines, such as 2-isopropyl-6-nitroaniline, a catalyst may be employed to facilitate the reaction. The reaction of anilines with acetic anhydride can be carried out in various solvents, with water being an environmentally benign option that can lead to excellent yields in short reaction times. orientjchem.org In some cases, the reaction can be performed under solvent-free conditions. orientjchem.org
A general procedure for the N-acetylation of anilines involves dissolving the aniline in a suitable solvent like dichloromethane, followed by the dropwise addition of acetic anhydride. The reaction is typically stirred at room temperature until completion. rsc.org The product is then isolated through standard workup procedures, which may include washing with a saturated sodium carbonate solution to remove any unreacted acetic anhydride and acetic acid byproduct. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, careful optimization of the reaction conditions is paramount. This includes the selection of appropriate catalytic systems and understanding the influence of solvents on the reaction.
Catalytic Systems and Their Mechanistic Roles in Synthesis
While the acylation of anilines with acetic anhydride can often proceed without a catalyst, the presence of steric hindrance and deactivating nitro groups in the precursor 2-isopropyl-6-nitroaniline may necessitate the use of a catalyst to achieve high yields and reasonable reaction times.
Various catalytic systems have been reported for the acylation of amines. Lewis acids are commonly employed to activate the acylating agent. For instance, solid Lewis acids like aluminum(III) oxide have been shown to be effective catalysts for the N-acetylation of anilines using acetonitrile (B52724) as both the solvent and acylating agent under continuous-flow conditions. nih.gov Other metal-based catalysts, such as CuFe2O4 nanoparticles, have been utilized for the reduction of nitroanilines, highlighting the potential for metal-based systems in transformations involving this class of compounds. researchgate.netnih.gov
The mechanism of Lewis acid catalysis in acylation typically involves the coordination of the Lewis acid to the carbonyl oxygen of the acetic anhydride, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the aniline.
The following table summarizes some catalytic systems used in related acylation reactions:
| Catalyst System | Substrate Type | Acylating Agent | Conditions | Reported Yield | Reference |
| Aluminum(III) oxide | Aniline derivatives | Acetonitrile | 200 °C, 50 bar, continuous flow | Good to excellent | nih.gov |
| None (catalyst-free) | Aniline derivatives | Acetic anhydride | Room temperature, water | Good to excellent | orientjchem.org |
| None (catalyst-free) | Aniline derivatives | Acetic anhydride | Room temperature, various organic solvents | Good to excellent | orientjchem.org |
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent can significantly impact the rate, yield, and selectivity of the acylation reaction. Studies on the N-acylation of aniline with acetic anhydride have shown that the reaction can be successfully carried out in a variety of solvents, including THF, CH2Cl2, CHCl3, Et2O, EtOAc, and even water. orientjchem.org In many cases, the nature of the solvent was found to not dramatically influence the reaction, with good to excellent yields obtained across the board. orientjchem.org Water, in particular, has emerged as a green and efficient solvent for this transformation. orientjchem.org
For the synthesis of N-(4-nitrophenyl) acetamide, binary mixtures of ethanol (B145695) and water have been used as solvents for crystallization to improve the yield and purity of the product. jcbsc.org The solubility of the starting materials and the product in the chosen solvent system is a critical factor. The solvent can also influence the reaction mechanism by stabilizing or destabilizing transition states and intermediates. For instance, polar solvents can stabilize charged intermediates that may form during the reaction, potentially accelerating the reaction rate.
The following table illustrates the effect of different solvents on the acylation of aniline with acetic anhydride at room temperature:
| Solvent | Reaction Time (min) | Yield (%) | Reference |
| THF | 10 | 85 | orientjchem.org |
| CH2Cl2 | 12 | 88 | orientjchem.org |
| CHCl3 | 15 | 82 | orientjchem.org |
| Et2O | 15 | 80 | orientjchem.org |
| EtOAc | 8 | 90 | orientjchem.org |
| H2O | 5 | 92 | orientjchem.org |
| None (solvent-free) | 5 | 95 | orientjchem.org |
This data suggests that for simple anilines, the reaction is rapid and high-yielding in a range of solvents, with solvent-free conditions and water being particularly effective. For the more sterically hindered and electronically deactivated 2-isopropyl-6-nitroaniline, a systematic investigation of solvents would be necessary to determine the optimal conditions for its acylation.
Influence of Temperature and Pressure on Reaction Outcomes
The synthesis of this compound typically involves two key transformations: the nitration of an isopropylbenzene derivative followed by acetylation, or the acylation of a pre-existing 2-isopropyl-6-nitroaniline. The parameters of temperature and pressure are critical in both pathways to ensure optimal yield, purity, and safety.
Temperature: Control of temperature is paramount, particularly during the nitration step, which is a highly exothermic reaction.
Nitration: The introduction of a nitro group onto an aromatic ring, such as isopropylbenzene, is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Without careful temperature management, the reaction rate can accelerate uncontrollably, leading to the formation of undesirable byproducts through over-nitration or oxidation of the alkyl side chain. Lower temperatures, often maintained between 0 and 10°C, favor mono-nitration and increase the regioselectivity. For sterically hindered positions, such as the ortho position to a bulky isopropyl group, higher temperatures might be required to overcome the activation energy, but this must be balanced against the risk of side reactions. The steric hindrance from the isopropyl group significantly influences the ortho/para isomer ratio, with lower temperatures generally favoring the para product. sciepub.com
Acetylation: The subsequent N-acetylation of the resulting nitroaniline is less exothermic. However, temperature still plays a role in reaction kinetics. The reaction is commonly performed at room temperature or with gentle heating to ensure completion. For instance, the acylation of an amine with an acid chloride is often initiated at 0°C and then allowed to warm to room temperature. rsc.org
Pressure: For the liquid-phase reactions involved in synthesizing this compound, pressure is not typically a primary variable manipulated to control the reaction outcome, unlike in gas-phase reactions. Most nitration and acylation reactions are conducted at atmospheric pressure.
However, in specific industrial settings or for certain types of reactions, pressure could become a factor:
Hydrogenation: If a reduction step were performed via catalytic hydrogenation, pressure would be a key parameter, with higher pressures of hydrogen gas increasing the reaction rate.
Flow Chemistry: In continuous flow reactors, pressure can be manipulated to control residence time and maintain the solvent in a liquid state above its atmospheric boiling point, potentially allowing for higher reaction temperatures and faster rates.
The table below summarizes the general influence of temperature on the key synthetic steps.
| Reaction Step | Parameter | Influence on Outcome | Typical Range |
| Nitration | Temperature | Controls reaction rate and exothermicity; influences isomer distribution. Lower temperatures reduce byproduct formation. | 0 - 20 °C |
| Acetylation | Temperature | Affects reaction kinetics. Gentle heating can ensure the reaction proceeds to completion. | 0 - 50 °C |
Advanced Purification and Isolation Techniques for High Purity this compound
Achieving high purity of this compound is essential for its use in further chemical synthesis and analysis. A combination of chromatographic and crystallization techniques is typically employed.
Preparative Chromatographic Methods (e.g., Silica (B1680970) Gel, HPLC)
Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, isomers (e.g., N-(4-isopropyl-2-nitrophenyl)acetamide), and other byproducts.
Silica Gel Chromatography: This is the most common method for laboratory-scale purification. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is passed through the column. Due to the polarity of the nitro and acetamide groups, this compound will have moderate polarity. By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the silica gel. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. A procedure for a related compound involved purification by chromatography over SiO₂ using a hexane:ethyl acetate mixture. iucr.org
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for isolating small quantities, preparative HPLC is the method of choice. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is commonly used for compounds of this type. rsc.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. An optimization strategy for separating aniline derivatives has been demonstrated using a mobile phase containing sodium dodecyl sulfate (B86663) (SDS) and methanol. nih.gov
The following table outlines a hypothetical set of parameters for the preparative HPLC purification of this compound.
| Parameter | Condition | Purpose |
| Column | C18 (Octadecylsilyl) | Non-polar stationary phase for reverse-phase chromatography. |
| Mobile Phase | Acetonitrile/Water Gradient | A polar mobile phase to elute compounds based on hydrophobicity. |
| Detector | UV | The aromatic nitro-compound strongly absorbs UV light for detection. |
| Flow Rate | Variable (based on column diameter) | Optimized for best separation efficiency. |
| Injection Volume | Dependent on scale and solubility | Loading the crude sample onto the column. |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent.
A typical recrystallization protocol for this compound would involve the following steps, based on methods used for similar nitroacetanilides jcbsc.org:
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Binary solvent systems, such as ethanol-water or ethyl acetate-hexane, are often effective.
Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent or solvent mixture to form a saturated solution.
Filtration (Hot): If insoluble impurities are present, the hot solution is quickly filtered to remove them.
Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving more soluble impurities in the solution (mother liquor).
Isolation and Washing: The crystals are collected by suction filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.
Drying: The purified crystals are dried, often in a vacuum oven, to remove residual solvent.
| Step | Procedure | Rationale |
| 1. Solvent Selection | Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water). | Find a solvent where solubility is high when hot and low when cold. |
| 2. Dissolution | Dissolve crude product in a minimum of hot solvent (e.g., ethanol). | To create a saturated solution. |
| 3. Cooling | Allow the solution to cool slowly to room temperature, then potentially in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |
| 4. Isolation | Collect crystals via vacuum filtration. | To separate the purified solid from the impure mother liquor. |
| 5. Washing & Drying | Wash with a small portion of cold solvent and dry under vacuum. | To remove residual impurities and solvent. |
Membrane-Based Separation Technologies
In larger-scale pharmaceutical and chemical manufacturing, membrane-based technologies offer efficient and often more environmentally friendly purification methods. slideshare.netmdpi.com These techniques separate molecules based on size, and polarity.
Microfiltration: This process uses membranes with pore sizes typically between 0.1 and 10 µm. It would be primarily used to clarify the reaction mixture by removing fine particulate matter or for sterile filtration before final packaging, rather than for separating molecular-level impurities. brotherfiltration.com
Ultrafiltration: With pore sizes in the range of 1 to 100 nm, ultrafiltration can separate macromolecules. While not suitable for separating isomers, it could be used in a process to remove larger polymeric impurities or in diafiltration to exchange solvents.
Nanofiltration: This technique employs membranes with pore sizes of approximately 1-10 nm and operates on a principle of size exclusion and charge repulsion. mdpi.com Organic Solvent Nanofiltration (OSN) is an emerging technology that could be applied to concentrate the product from a dilute reaction mixture or to perform a solvent exchange, which is often required between reaction and crystallization steps. nih.gov It is particularly useful for separating molecules with a molecular weight in the range of 200-1000 g/mol , which includes the target compound.
Derivatization and Functional Group Interconversions of this compound
The functional groups of this compound, namely the nitro and acetamide moieties, are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Chemical Reduction of the Nitro Group to Amino Moieties
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis. acs.org This conversion of this compound would yield N-(2-amino-6-isopropylphenyl)acetamide, a valuable diamine precursor. The presence of the sterically hindering isopropyl group ortho to the nitro group may influence the choice of reducing agent and reaction conditions. tandfonline.comacs.org
Common methods for this reduction include:
Metal-Acid Systems: The classic Béchamp reduction using iron powder in acetic acid or hydrochloric acid is a robust and cost-effective method. acs.org Other common systems include tin (Sn) or zinc (Zn) in concentrated hydrochloric acid. youtube.com The general process involves the reduction of the nitro group by the metal, followed by protonation in the acidic medium. A final basic workup is required to deprotonate the resulting anilinium salt to the free amine.
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often cleaner, producing water as the only byproduct, but may not be suitable if other reducible functional groups (like alkenes or alkynes) are present in the molecule.
Transfer Hydrogenation: In this variation, a source other than hydrogen gas is used to provide hydrogen. Reagents like hydrazine, ammonium (B1175870) formate, or sodium borohydride (B1222165) in the presence of a catalyst can be effective. youtube.com
The table below summarizes common reagents for the reduction of aromatic nitro groups.
| Reagent/System | Typical Conditions | Notes |
| Fe / HCl or CH₃COOH | Reflux | Cost-effective, widely used industrially. acs.org |
| Sn / HCl | Room Temp. to Reflux | A classic laboratory method. youtube.com |
| Zn / HCl | Room Temp. to Reflux | Effective, can sometimes be used for selective reductions. acs.org |
| H₂ / Pd/C | RT, Atmospheric or higher pressure | Clean, high-yielding method; requires hydrogenation apparatus. |
| NaBH₄ / Catalyst | Varies with catalyst | Can offer chemoselectivity depending on the system. |
Oxidative Transformations of the Acetamide Functionality
The acetamide group in this compound can undergo oxidative transformations, although the presence of the strongly electron-withdrawing nitro group and the sterically hindering isopropyl group can modulate the reaction conditions required. Generally, N-aryl acetamides can be oxidized to various products depending on the reagents and reaction conditions.
One potential transformation is the hydrolysis of the acetamide to the corresponding aniline, 2-isopropyl-6-nitroaniline, followed by oxidation. However, direct oxidation of the acetamide is also conceivable. For instance, the oxidation of N-substituted hydroxylamines, which can be intermediates in the metabolism of nitroaromatics, to nitroso compounds is a known reaction, often catalyzed by enzymes or chemical oxidants researchgate.netnih.gov. While this compound is not a hydroxylamine, this highlights the potential for oxidation at the nitrogen center under specific conditions.
Another possibility is the oxidative cleavage of the acetamide group to yield a carboxylic acid or related derivatives. Such transformations often require harsh conditions and potent oxidizing agents. The stability of the aromatic ring, influenced by the deactivating nitro group, would likely necessitate vigorous oxidative conditions to affect the acetamide moiety without degrading the entire molecule.
Research on related compounds, such as N-(4-hydroxyphenyl)acetamide (acetaminophen), has shown that oxidation can lead to the formation of reactive intermediates like N-acetyl-p-benzoquinone imine (NAPQI). In the case of this compound, the electronic landscape is significantly different, but the potential for the formation of reactive quinone-imine-type species under specific oxidative conditions cannot be entirely ruled out, particularly if the nitro group is reduced first.
A summary of potential oxidative transformations is presented in the table below, based on general reactions of N-aryl acetamides.
| Oxidative Transformation | Potential Products | Reagents and Conditions |
| Hydrolysis and Oxidation | 2-Isopropyl-6-nitroaniline | Acid or base hydrolysis followed by an oxidizing agent (e.g., H₂O₂, KMnO₄) |
| Direct Oxidation | N-Nitroso-N-(2-isopropyl-6-nitrophenyl)acetamide | Strong oxidizing agents (e.g., peroxy acids) |
| Oxidative Cleavage | 2-Isopropyl-6-nitrobenzoic acid | Harsh oxidative conditions (e.g., strong acids and heat) |
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Phenyl Ring
The presence of a nitro group strongly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). The nitro group's powerful electron-withdrawing nature stabilizes the negatively charged Meisenheimer complex, which is the key intermediate in SNAr reactions. nih.govmasterorganicchemistry.com This activation is most pronounced at the ortho and para positions relative to the nitro group.
In this compound, the positions ortho and para to the nitro group are occupied by the acetamido and isopropyl groups, and a hydrogen atom, respectively. For a typical SNAr reaction to occur, a good leaving group, such as a halogen, is usually required on the ring. masterorganicchemistry.com Assuming a precursor like N-(2-isopropyl-6-nitro-4-halophenyl)acetamide, nucleophilic attack would be highly favored at the position of the halogen (para to the nitro group).
The ortho-isopropyl group exerts a significant steric effect, which can influence the rate and feasibility of SNAr reactions. libretexts.orgnumberanalytics.com This steric hindrance can impede the approach of a nucleophile to the adjacent positions. However, in the case of a leaving group at the 4-position, the isopropyl group's steric bulk would have a less direct impact on the reaction's progress.
The acetamido group, while also ortho to the nitro group, can potentially participate in the reaction through its nitrogen lone pair, although its reactivity is tempered by the acetyl group. The table below outlines potential SNAr reactions on a hypothetical halogenated derivative.
| Nucleophile | Leaving Group (at C4) | Expected Product |
| Methoxide (CH₃O⁻) | Fluoro (F⁻) | N-(4-Methoxy-2-isopropyl-6-nitrophenyl)acetamide |
| Ammonia (NH₃) | Chloro (Cl⁻) | N-(4-Amino-2-isopropyl-6-nitrophenyl)acetamide |
| Thiolate (RS⁻) | Bromo (Br⁻) | N-(4-(Alkylthio)-2-isopropyl-6-nitrophenyl)acetamide |
Cyclization Reactions Leading to Novel Heterocyclic Systems
The structure of this compound is well-suited for intramolecular cyclization reactions to form various heterocyclic systems, particularly after a preliminary transformation of one of the functional groups. A common strategy involves the reduction of the nitro group to an amino group, which can then react with the neighboring acetamido group.
Reduction of the nitro group in this compound would yield N-(2-amino-6-isopropylphenyl)acetamide. This ortho-aminoacetanilide derivative is a prime candidate for cyclization. For instance, treatment with acid could induce dehydration to form a benzimidazole (B57391) derivative. The steric bulk of the isopropyl group adjacent to the newly formed amino group might influence the ease of cyclization.
Alternatively, the acetamido group could be modified first. For example, hydrolysis to the corresponding aniline, followed by reaction with a suitable one-carbon synthon, could also lead to benzimidazoles.
Another intriguing possibility involves the participation of the isopropyl group in a cyclization reaction, although this would likely require more specialized conditions, such as radical-mediated pathways.
The synthesis of various nitrogen-containing heterocycles from substituted anilines and nitroarenes is a well-established field, providing a basis for predicting the cyclization potential of this compound derivatives. rsc.orggoogle.comnih.govnih.gov
| Reaction Type | Intermediate | Heterocyclic Product |
| Reductive Cyclization | N-(2-Amino-6-isopropylphenyl)acetamide | 7-Isopropyl-2-methyl-1H-benzo[d]imidazole |
| Pictet-Spengler type reaction | N-(2-Amino-6-isopropylphenyl)acetamide and an aldehyde | Substituted Tetrahydroquinoxaline |
| Graebe-Ullmann Reaction | Diazotization of N-(2-amino-6-isopropylphenyl)acetamide | Substituted Carbazole |
Structural Influences on Chemical Reactivity and Synthetic Efficiency
The chemical reactivity and synthetic utility of this compound are profoundly governed by the interplay of steric and electronic effects of its substituents. libretexts.orgnumberanalytics.comwikipedia.org
Electronic Effects:
The nitro group is a potent electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution but strongly activating it for nucleophilic aromatic substitution. nih.govmasterorganicchemistry.com Its presence is crucial for the SNAr pathways discussed.
The acetamido group is generally considered an activating, ortho-, para-directing group in electrophilic substitution due to the lone pair on the nitrogen. However, in this molecule, its electronic influence is overshadowed by the powerful deactivating effect of the ortho-nitro group. The amide nitrogen's lone pair can also be involved in intramolecular hydrogen bonding with the ortho-nitro group, which can affect its reactivity. nih.gov
The isopropyl group is a weakly electron-donating group through induction, which would typically activate the ring for electrophilic substitution. youtube.com However, this effect is minimal compared to the nitro group's influence.
Steric Effects:
The most significant structural feature is the ortho-isopropyl group . Its considerable bulk creates steric hindrance around the adjacent acetamido group and one of the ortho positions to the nitro group. This "ortho effect" can force the acetamido and nitro groups to twist out of the plane of the benzene (B151609) ring, which can impact resonance stabilization and, consequently, reactivity. wikipedia.org For instance, this steric crowding can hinder the approach of reagents, potentially lowering reaction rates and yields for transformations involving the adjacent functional groups. numberanalytics.com In the context of cyclization reactions, this steric hindrance could either impede or, in some cases, favor certain conformations leading to specific cyclic products.
The combination of these effects makes this compound a challenging yet synthetically interesting molecule. The efficiency of any synthetic transformation will depend on carefully chosen conditions that can overcome the steric hindrance while leveraging the electronic properties of the substituents.
Advanced Spectroscopic and Solid State Characterization Methodologies for N 2 Isopropyl 6 Nitrophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be utilized to fully characterize N-(2-Isopropyl-6-nitrophenyl)acetamide.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the shielding and deshielding effects of nearby functional groups.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Amide) | ~8.0 - 9.5 | Singlet (s) | - |
| Ar-H (Aromatic) | ~7.5 - 8.0 | Multiplet (m) | |
| CH (Isopropyl) | ~3.0 - 3.5 | Septet (sept) | ~6.8 - 7.2 |
| CH₃ (Acetamide) | ~2.1 - 2.3 | Singlet (s) | - |
| CH₃ (Isopropyl) | ~1.2 - 1.4 | Doublet (d) | ~6.8 - 7.2 |
Note: These are estimated values based on similar compounds.
The integration of the peaks would correspond to the number of protons for each signal. The coupling between adjacent non-equivalent protons would result in signal splitting, described by the coupling constant J, which is invaluable for establishing connectivity. For instance, the methine proton of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet.
Carbon-13 NMR (¹³C NMR) Spectroscopic Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Amide) | ~168 - 172 |
| C-NO₂ (Aromatic) | ~145 - 150 |
| C-N (Aromatic) | ~135 - 140 |
| C-isopropyl (Aromatic) | ~140 - 145 |
| CH (Aromatic) | ~120 - 130 |
| CH (Isopropyl) | ~28 - 33 |
| CH₃ (Acetamide) | ~23 - 27 |
| CH₃ (Isopropyl) | ~20 - 24 |
Note: These are estimated values based on similar compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are powerful for elucidating complex structures by showing correlations between different nuclei. youtube.comyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, confirming, for example, the connectivity between the isopropyl methine proton and the isopropyl methyl protons. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.comyoutube.com Each cross-peak would link a proton signal to the carbon signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound with high precision. nih.govrsc.org This allows for the calculation of the elemental formula, confirming that the synthesized compound has the expected chemical formula of C₁₁H₁₄N₂O₃.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure.
Expected Fragmentation Pathways:
The fragmentation of this compound would likely proceed through several characteristic pathways, including:
Loss of the acetyl group: Cleavage of the amide bond could lead to the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical.
Loss of the isopropyl group: Fragmentation of the isopropyl substituent is another likely pathway.
Cleavage related to the nitro group: The nitro group can undergo characteristic fragmentations, including the loss of NO or NO₂.
By analyzing the masses of the fragment ions, the different parts of the molecule can be identified, providing strong evidence for the proposed structure.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.
The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. Based on data from related compounds like N-(4-nitrophenyl)acetamide and N-(2,4-difluoro-6-nitroacetanilide), the expected characteristic infrared absorption bands for this compound are summarized in the table below. researchgate.netnist.gov
The N-H stretching vibration is anticipated to appear as a sharp band in the region of 3300-3100 cm⁻¹, indicative of the secondary amide group. The precise position of this band can be influenced by hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl and acetyl methyl groups are predicted to be in the 2970-2850 cm⁻¹ range.
The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is one of the most intense absorptions and is expected around 1660 cm⁻¹. The N-H bending vibration, or Amide II band, is typically found near 1550 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are highly characteristic and are anticipated to appear near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3100 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2970 - 2850 |
| Amide I (C=O Stretch) | ~1660 |
| Amide II (N-H Bend) | ~1550 |
| Asymmetric NO₂ Stretch | ~1520 |
| Symmetric NO₂ Stretch | ~1350 |
| C-N Stretch | 1300 - 1200 |
| Aromatic C=C Stretch | 1600 - 1450 |
This interactive table summarizes the expected FT-IR vibrational frequencies for this compound based on analogous compounds.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is expected to be a strong and characteristic band in the Raman spectrum. Aromatic ring stretching vibrations are also typically prominent. Analysis of related nitrophenol isomers by Raman spectroscopy has shown characteristic peaks for the nitro group's asymmetric and symmetric stretching vibrations.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric and Electronic Transition Studies
UV-Visible spectroscopy of this compound reveals information about its chromophoric system and the electronic transitions within the molecule. The presence of the nitrophenyl group, a strong chromophore, dominates the UV-Vis spectrum.
The spectrum is expected to exhibit strong absorption bands in the UV region, likely arising from π → π* transitions within the benzene (B151609) ring and the nitro group. A weaker n → π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups may also be observed, often as a shoulder on the more intense π → π* bands. The substitution pattern on the aromatic ring, including the electron-withdrawing nitro group and the electron-donating isopropyl and acetamido groups, will influence the energy of these transitions and thus the λ_max values. For instance, studies on other nitroaromatic compounds have shown that the electronic environment significantly affects the absorption maxima.
| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | 200 - 300 | Phenyl ring, Nitro group |
| n → π* | 300 - 400 | Nitro group, Carbonyl group |
This interactive table outlines the anticipated electronic transitions for this compound.
X-ray Diffraction for Precise Solid-State Structure Determination
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in the crystalline solid state.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures, such as N-(2,4-dimethyl-6-nitrophenyl)acetamide, provides valuable insights into the expected molecular geometry.
The analysis would be expected to reveal a non-planar conformation. The steric hindrance imposed by the ortho-isopropyl and ortho-nitro groups would likely force the acetamide (B32628) group to be twisted out of the plane of the phenyl ring. This is a common feature in ortho-substituted anilides. The key torsion angles defining this conformation would be C(aryl)-N-C(carbonyl)-C(methyl) and C(aryl)-C(aryl)-N-C(carbonyl). The nitro group would also likely be twisted relative to the phenyl ring to alleviate steric strain.
Expected Bond Parameters from Analogous Structures:
| Parameter | Expected Value |
|---|---|
| C(aryl)-N bond length | ~1.42 Å |
| N-C(carbonyl) bond length | ~1.35 Å |
| C=O bond length | ~1.23 Å |
| N-C(aryl)-C(aryl)-N torsion angle | Significant deviation from 0° or 180° |
| C(aryl)-N-C(carbonyl)-O torsion angle | Significant deviation from 0° or 180° |
This interactive table presents the anticipated bond lengths and torsion angles for this compound based on data from similar molecules.
In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The secondary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), making N-H···O hydrogen bonds a primary feature in the crystal packing. These interactions could lead to the formation of one-dimensional chains or two-dimensional sheets.
Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, would be instrumental in deconstructing the crystal packing. A Hirshfeld surface mapped with d_norm would highlight the regions of close contact, with red spots indicating hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, O···H, C···H). Based on analyses of similar structures, it is anticipated that H···H contacts would constitute a significant portion of the surface, with O···H/H···O contacts representing the hydrogen bonding interactions.
Theoretical and Computational Investigations of N 2 Isopropyl 6 Nitrophenyl Acetamide
Quantum Chemical Calculations Employing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction.
Ground State Geometry Optimization and Conformational Landscapes
A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its ground state geometry. Geometry optimization calculations systematically alter the positions of the atoms to find the structure with the lowest possible energy.
For a flexible molecule like N-(2-Isopropyl-6-nitrophenyl)acetamide, with rotatable bonds, a conformational analysis is crucial. This involves exploring the molecule's potential energy surface to identify various stable conformers (rotational isomers) and the energy barriers between them. This analysis would reveal how the steric hindrance between the bulky isopropyl group and the adjacent nitro group, as well as the orientation of the acetamide (B32628) group, dictates the molecule's preferred shape.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Gaps, and Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized.
For this compound, FMO analysis would map the distribution of these orbitals across the molecule, showing which atoms are most involved in electron-donating and electron-accepting interactions.
No specific data for HOMO-LUMO energies for this compound is available in the searched literature. A representative data table would typically look like this:
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex calculated molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.
This analysis is particularly useful for studying hyperconjugation—the stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. By quantifying the energy of these interactions, NBO analysis can explain the stability of certain conformations and the nature of intramolecular charge transfer. For the target molecule, NBO would clarify the electronic interactions between the phenyl ring and the nitro, isopropyl, and acetamide substituents.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Intermolecular Interactions
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:
Red/Yellow: Regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen.
Blue: Regions of positive potential, which are electron-poor and indicate sites for nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.
Green: Regions of neutral potential.
An MEP map of this compound would clearly identify the electron-rich oxygen atoms of the nitro and acetamide groups as likely sites for hydrogen bonding and electrophilic interactions, while the hydrogen of the amide group would be a potential site for nucleophilic interaction.
Prediction and Comparison of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data
A significant application of DFT is the prediction of spectroscopic data. By calculating properties like magnetic shielding (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis), computational chemistry can aid in the interpretation of experimental spectra.
NMR: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. Comparing these predicted values with experimental data helps confirm the proposed molecular structure.
IR: DFT can calculate the vibrational frequencies corresponding to the stretching and bending of bonds. These calculated frequencies, often scaled by a factor to correct for systematic errors, can be matched to the peaks in an experimental IR spectrum to assign specific vibrational modes to functional groups.
UV-Vis: The prediction of electronic absorption wavelengths helps to understand the electronic transitions occurring within the molecule.
No specific spectroscopic data for this compound is available in the searched literature. A representative comparison table would typically look like this:
| Vibrational Mode (IR) | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|
| N-H Stretch | Value | Value |
| C=O Stretch | Value | Value |
| NO₂ Asymmetric Stretch | Value | Value |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecules in their electronic excited states. TD-DFT can predict the energies of vertical electronic excitations, which correspond to the absorption of light.
This analysis is crucial for understanding a molecule's photophysical behavior, including its UV-Vis absorption spectrum. The calculations provide information on the energies of different electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For this compound, TD-DFT would elucidate which parts of the molecule are involved in its electronic transitions upon exposure to UV or visible light.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with the surrounding environment. nih.gov An MD simulation of this compound would reveal the dynamic interplay between its constituent parts and how it interacts with solvent molecules.
The primary focus of such a simulation would be the rotational dynamics around the single bonds of the molecule. Key dihedral angles to monitor would include the C-N bond connecting the phenyl ring to the amide group and the C-C bond linking the isopropyl group to the ring. The steric hindrance imposed by the bulky isopropyl and nitro groups in ortho positions is expected to significantly restrict the rotation around the C-N bond, leading to a limited set of preferred conformations. Ramachandran plots, which map the phi (φ) and psi (ψ) dihedral angles, can be used to visualize the accessible conformational space of the molecule. nih.gov
The flexibility of the molecule can also be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD would indicate that the molecule is maintaining a consistent average structure, while larger fluctuations would suggest greater flexibility. nih.gov
Analysis of Solvent Effects on Molecular Structure and Electronic Properties
The surrounding solvent can have a profound impact on the molecular structure and electronic properties of a solute. For a molecule like this compound, with its polar nitro and amide groups, these effects are anticipated to be significant. Computational methods, such as those employing a polarizable continuum model (PCM) or explicit solvent molecules, can be used to investigate these phenomena. nsf.govrsc.org
Studies on similar nitroaromatic compounds have shown that solvent polarity can influence their electronic absorption spectra. nsf.govrsc.org For this compound, an increase in solvent polarity is expected to cause a shift in the absorption maxima. This is due to the differential stabilization of the ground and excited electronic states by the solvent. A more polar solvent will generally stabilize a more polar excited state to a greater extent, leading to a red shift (bathochromic shift) in the absorption spectrum. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) may be observed.
The table below illustrates the hypothetical effect of different solvents on the absorption maximum (λmax) of this compound, based on general trends observed for nitroaromatic compounds.
| Solvent | Dielectric Constant (ε) | Expected λmax Shift |
| Hexane (B92381) | 1.88 | Minimal |
| Dichloromethane | 8.93 | Moderate Red Shift |
| Ethanol (B145695) | 24.55 | Significant Red Shift |
| Water | 80.1 | Strongest Red Shift |
This table is illustrative and the actual shifts would need to be determined experimentally or through specific calculations.
Detailed Study of Non-Covalent Interactions and Supramolecular Aggregation in the Solid State
In the solid state, molecules of this compound will arrange themselves in a crystal lattice, and this packing is governed by a variety of non-covalent interactions. numberanalytics.com These weak interactions are crucial in determining the supramolecular architecture of the crystal. numberanalytics.com
The primary non-covalent interactions expected to play a role in the solid-state structure of this compound are:
Hydrogen Bonding: The N-H group of the acetamide can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of amides.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions contribute to the stability of the crystal lattice.
C-H···π Interactions: The hydrogen atoms of the isopropyl group and the phenyl ring can interact with the π system of adjacent aromatic rings.
The interplay of these various non-covalent interactions can lead to the formation of complex three-dimensional supramolecular assemblies. rsc.org For example, hydrogen-bonded chains might be further organized into sheets or pillars through π-π stacking and other weaker interactions. The specific geometry and steric bulk of the isopropyl and nitro groups will play a significant role in dictating the final crystal packing arrangement, influencing properties such as melting point and solubility.
The table below summarizes the potential non-covalent interactions and their likely role in the supramolecular aggregation of this compound.
| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Motif |
| Hydrogen Bonding | N-H (donor), C=O (acceptor), NO2 (acceptor) | Chains, Dimers |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Stacked columns or layers |
| C-H···π | C-H (isopropyl, phenyl) ↔ Phenyl Ring | Inter-molecular linkages |
| van der Waals | All atoms | Overall crystal packing |
A detailed computational study, perhaps in conjunction with X-ray crystallography data, would be necessary to fully elucidate the intricate network of non-covalent interactions and the resulting supramolecular architecture of this compound in the solid state.
Applications in Chemical Sciences and Advanced Materials Engineering Excluding Biological/clinical Applications
Potential in the Development of Specialty Chemicals
The functional groups of N-(2-Isopropyl-6-nitrophenyl)acetamide make it a valuable intermediate in the synthesis of various specialty chemicals, particularly those requiring a substituted aniline (B41778) or phenylenediamine backbone.
Aromatic nitro compounds and their corresponding amines are foundational to the dye and pigment industry. numberanalytics.comresearchgate.netjcbsc.org this compound can serve as a precursor to azo dyes, which are a large class of colored organic compounds characterized by the -N=N- linkage.
The synthesis pathway involves two main steps that are cornerstones of dye chemistry:
Reduction: The nitro group of this compound is first reduced to an amine, yielding N-(2-amino-6-isopropylphenyl)acetamide. wikipedia.orgnumberanalytics.com
Diazotization and Coupling: The resulting primary aromatic amine is then treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. wpmucdn.comunb.ca This highly reactive intermediate is immediately reacted with a coupling agent—an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative—to form the stable azo compound. wpmucdn.comchemicalbook.com
The final color of the dye can be fine-tuned based on the choice of the coupling partner and the substituents on the aromatic rings, which alter the electronic structure and light-absorbing properties of the conjugated π-system.
Beyond dyes, the most significant industrial application of this compound is as a synthetic intermediate. The reduction of aromatic nitro compounds is a fundamental industrial process for producing aromatic amines. rsc.orgmdpi.comnm.gov Therefore, the primary role of this compound is to provide access to N-(2-amino-6-isopropylphenyl)acetamide. This substituted ortho-phenylenediamine derivative is a valuable building block for creating more complex molecules, including agrochemicals and other specialty organic chemicals where a specific substitution pattern on the aromatic ring is required. numberanalytics.com
Exploration of Non-linear Optical (NLO) Properties based on Electronic Structure
Organic molecules that possess both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. nih.gov These materials are of great interest for applications in modern photonics and optoelectronics, including optical data storage and signal processing. nih.gov
The molecular structure of this compound contains the essential features for a second-order NLO chromophore:
Electron Donor Group: The acetamido (-NHCOCH₃) group.
Electron Acceptor Group: The nitro (-NO₂) group.
Conjugated System: The phenyl ring that connects the donor and acceptor.
This arrangement facilitates a phenomenon known as intramolecular charge transfer (ICT), where the electron density is pushed from the donor group, through the π-system of the ring, to the acceptor group. The efficiency of this ICT is directly related to the NLO response of the molecule. The presence of a strong electron-withdrawing group like the nitro group can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which enhances the molecular polarizability. nih.gov A lower energy gap generally leads to a larger NLO response. nih.gov
Table 2: Structural Features and Relation to NLO Properties
| Molecular Feature | Description | Role in NLO Properties |
|---|---|---|
| Electron Donor | Acetamido Group (-NHCOCH₃) | Pushes electron density into the π-system. |
| Electron Acceptor | Nitro Group (-NO₂) | Pulls electron density from the π-system. nih.gov |
| Conjugated Bridge | Phenyl Ring | Facilitates the delocalization of π-electrons and mediates the intramolecular charge transfer (ICT) from donor to acceptor. nih.gov |
| Resulting Property | Intramolecular Charge Transfer (ICT) | Creates a large change in dipole moment upon electronic excitation, leading to a high first hyperpolarizability (β) value. |
Environmental Chemical Fate and Non Biological Degradation Pathways
Abiotic Degradation Mechanisms in Various Environmental Compartments
The abiotic degradation of N-(2-Isopropyl-6-nitrophenyl)acetamide is expected to proceed primarily through three mechanisms: hydrolysis, photolysis, and oxidation. The relative importance of each pathway will vary depending on the environmental compartment (soil, water, or air) and the specific conditions present, such as pH, sunlight intensity, and the concentration of reactive species.
Hydrolysis
The amide bond in this compound is a potential site for hydrolytic cleavage. Generally, the hydrolysis of N-substituted amides, such as those found in anilide herbicides, can be slow under neutral environmental conditions. psu.edunih.gov The reaction rate is dependent on pH, with catalysis occurring under both acidic and basic conditions. psu.edu For N-substituted amides, hydrolysis typically yields the corresponding aniline (B41778) and carboxylic acid. In this case, hydrolysis would break the amide bond to form 2-isopropyl-6-nitroaniline (B3057372) and acetic acid. Studies on similar structures, like N-methylacetamide, show that the reaction is reversible and the rate is sensitive to the nature of the substituents on the amide. psu.edu The stability of the amide bond suggests that hydrolysis may not be a rapid degradation pathway in most natural waters or soils unless conditions are significantly acidic or alkaline. nih.govumich.edu
Photolysis
Photolysis is anticipated to be a significant abiotic degradation pathway for this compound, particularly in sunlit surface waters and on soil surfaces. Nitroaromatic compounds are known to absorb light in the UV-visible spectrum, which can lead to their direct or indirect photodegradation. nih.govrsc.org
Direct Photolysis: Absorption of solar radiation can excite the molecule, potentially leading to the reduction of the nitro group to a nitroso group and subsequently to an amino group. researchgate.net Another possibility is the cleavage of the C-N bond, releasing nitrite (B80452).
Indirect Photolysis: This process involves the reaction of the compound with photochemically generated reactive species, most notably hydroxyl radicals (•OH). nih.gov In the presence of nitrate (B79036) or nitrite in water, sunlight can trigger the formation of nitrating agents (such as •NO2), which could lead to further nitration of the aromatic ring. nih.gov The photolysis of similar nitrophenols has been shown to produce nitrous acid (HONO) and other reactive nitrogen species. rsc.orgacs.org The rate and products of photolysis can be highly dependent on factors like water chemistry and the presence of photosensitizing substances like dissolved organic matter. pnas.org
Oxidation
Chemical oxidation in the environment can occur in water, soil, and the atmosphere.
Aqueous Phase Oxidation: The primary oxidant in aquatic systems is the hydroxyl radical (•OH), formed through various photochemical processes. The aromatic ring and the isopropyl group are both susceptible to attack by •OH radicals. Oxidation of the isopropyl group could occur, analogous to the oxidation of cumene (B47948) (isopropylbenzene), which proceeds via a hydroperoxide intermediate to form an alcohol. quora.comvedantu.com
Atmospheric Oxidation: If volatilized, this compound would be subject to gas-phase oxidation, primarily by •OH radicals. The estimated atmospheric half-life for a similar compound, propachlor, based on its reaction with hydroxyl radicals is approximately 18 hours, suggesting that atmospheric degradation could be relatively rapid. nih.gov
Identification and Characterization of Non-Biological Transformation Products
Based on the degradation mechanisms discussed, a range of non-biological transformation products can be hypothesized. The characterization of these products would typically involve advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS).
The table below outlines the potential abiotic transformation products of this compound.
| Degradation Pathway | Potential Transformation Product | Chemical Structure | Notes |
|---|---|---|---|
| Hydrolysis | 2-Isopropyl-6-nitroaniline | C9H12N2O2 | Resulting from the cleavage of the amide bond. |
| Hydrolysis | Acetic Acid | C2H4O2 | Co-product of amide bond cleavage. |
| Photolysis (Nitro Reduction) | N-(2-Isopropyl-6-nitrosophenyl)acetamide | C11H14N2O2 | Intermediate product from the partial reduction of the nitro group. |
| Photolysis (Nitro Reduction) | N-(2-Isopropyl-6-aminophenyl)acetamide | C11H16N2O | Product of the complete reduction of the nitro group to an amine. |
| Oxidation (Isopropyl Group) | N-(2-(2-hydroxypropan-2-yl)-6-nitrophenyl)acetamide | C11H14N2O4 | Product of oxidation at the tertiary carbon of the isopropyl group. |
| Photolysis (Hydroxylation) | Hydroxylated this compound Isomers | C11H14N2O4 | Resulting from the addition of a hydroxyl group to the aromatic ring by •OH radicals. |
Persistence and Distribution in Abiotic Environmental Systems
Persistence
The environmental persistence of this compound is expected to be significant due to the presence of the nitroaromatic moiety, which is known for its recalcitrance to degradation. nih.govnih.gov
In Soil and Sediment: The compound is likely to be persistent, especially under anaerobic conditions or in environments with low microbial activity and limited light penetration. epa.gov Hydrolysis is predicted to be a slow process at neutral pH. psu.edu Therefore, in deeper soil layers and sediments, the half-life could be considerable.
In Water: In surface waters exposed to sunlight, photolysis is expected to be the most critical degradation pathway, which would reduce its persistence. nih.gov However, nitroaromatic compounds can still be relatively long-lived. For comparison, some anilide herbicides like alachlor (B1666766) and metolachlor (B1676510) can persist in the environment, with their more stable aniline degradation products often being detected. nih.gov
In Air: In the atmosphere, the compound is not expected to be persistent due to rapid degradation by photochemically produced hydroxyl radicals. nih.gov
Distribution
The distribution of this compound in the environment will be governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).
Sorption: Like many nitroaromatic compounds and anilide herbicides, this compound is expected to be hydrophobic and exhibit moderate to strong adsorption to soil organic matter and sediments. scribd.comnih.gov This sorption would limit its mobility in soil and its bioavailability, but also create a long-term reservoir of the contaminant. Studies on the anilide herbicides alachlor and metolachlor show that they are distributed primarily in the upper layers of the soil column. tandfonline.com
Mobility and Leaching: Due to its expected sorption to soil, the potential for this compound to leach into groundwater is likely low to moderate. However, the formation of more polar transformation products could increase the potential for leaching. epa.gov
Volatilization: Some anilide herbicides exhibit dissipation through volatilization. tandfonline.com If this compound has a sufficiently high vapor pressure, it could volatilize from soil or water surfaces and undergo long-range atmospheric transport.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Isopropyl-6-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves acetylation of the corresponding aniline derivative. For example, refluxing N-(2-isopropyl-6-nitrophenyl)amine with acetic anhydride in ethanol under controlled conditions (e.g., 30–60 minutes at 80–100°C) can yield the target compound . Optimization may include adjusting stoichiometry, solvent polarity, and reaction time. Post-synthesis purification via recrystallization (e.g., using ethanol) is critical to achieve ≥95% purity. Analytical validation using NMR (e.g., ¹H/¹³C) and HPLC (retention time comparison) is advised .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ ~2.1 ppm for acetyl CH₃; aromatic protons at δ ~6.8–8.2 ppm) and ¹³C NMR (carbonyl C=O at ~168–170 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, particularly the nitro and isopropyl substituents’ spatial orientation .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (C₁₁H₁₄N₂O₃; theoretical MW: 238.10 g/mol).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
- Storage : Store at –20°C in airtight containers, away from oxidizing agents. Stability data from analogs suggest a shelf life of ≥5 years under inert conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, HOMO-LUMO gaps, and nitro group charge distribution. These parameters correlate with electrophilic reactivity and potential metabolite formation .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Compare binding affinities with structurally related acetamides (e.g., alachlor or pretilachlor analogs) to infer activity .
Q. What experimental strategies resolve contradictions in reported biological activity data for nitro-substituted acetamides?
- Methodological Answer :
- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to establish IC₅₀ values. Include positive controls (e.g., cisplatin) and solvent controls (e.g., DMSO) .
- Metabolite Profiling : LC-MS/MS can identify degradation products or metabolites that may explain divergent results. For instance, nitro reduction to amines could alter toxicity profiles .
Q. How do substituents (e.g., nitro vs. chloro groups) influence the thermodynamic stability of N-aryl acetamides?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of this compound with analogs like N-(4-Chloro-2-nitrophenyl)acetamide. Nitro groups typically lower Td due to oxidative instability .
- Solubility Studies : Measure logP values (e.g., shake-flask method) to assess hydrophobicity. Nitro groups increase polarity, potentially enhancing aqueous solubility compared to chloro derivatives .
Q. What are best practices for synthesizing isotopically labeled this compound for tracer studies?
- Methodological Answer :
- Isotope Incorporation : Use ¹³C-labeled acetic anhydride or ¹⁵N-nitrating agents during synthesis. Purify via preparative HPLC with UV detection at λ = 254 nm .
- Validation : Confirm isotopic purity using HRMS and isotope ratio monitoring (IRM) NMR .
Data Interpretation and Reporting
Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with databases like NIST Chemistry WebBook . Deviations >0.1 ppm may indicate impurities or solvent effects (e.g., DMSO vs. CDCl₃).
- Crystallographic Validation : If available, use X-ray data to confirm bond angles and torsional strain, which can affect spectral profiles .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
